molecular formula C13H12BrN5 B12248684 N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B12248684
M. Wt: 318.17 g/mol
InChI Key: PFRJZTIYEUYHIQ-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a triazolopyrazine core makes this compound an interesting subject for research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the formation of the triazolopyrazine core followed by the introduction of the bromophenylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromobenzylamine with 3-methyl-1,2,4-triazole-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production . The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-oxide, while substitution reactions can introduce various functional groups at the bromophenyl position .

Scientific Research Applications

N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an antagonist at certain receptors, blocking their normal function and thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to the presence of the bromophenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other triazolopyrazine derivatives and contributes to its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H12BrN5

Molecular Weight

318.17 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C13H12BrN5/c1-9-17-18-13-12(15-5-6-19(9)13)16-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16)

InChI Key

PFRJZTIYEUYHIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2NCC3=CC(=CC=C3)Br

Origin of Product

United States

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